1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea
Description
1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea is a deuterated urea derivative featuring a cyclohexyl group, a phenylurea backbone, and a hydroxypropoxy side chain substituted with a tert-butylamino group. Its structural complexity suggests applications in therapeutic contexts where prolonged activity and targeted delivery are critical.
Properties
Molecular Formula |
C20H33N3O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[2-(tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-16(14-24)15-26-22-19(25)23(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4,6-7,10-11,16,18,21,24H,5,8-9,12-15H2,1-3H3,(H,22,25)/i14D,15D2,16D/hD |
InChI Key |
YFHQPKZAFRPKBM-QFDLNEPKSA-N |
Isomeric SMILES |
[2H]C(C([2H])(C([2H])([2H])ON([2H])C(=O)N(C1CCCCC1)C2=CC=CC=C2)NC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)NC(CO)CONC(=O)N(C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Deuterated Building Blocks
- Use of deuterated reagents (e.g., deuterated solvents, deuterated methyl sources).
- Avoiding H/D exchange during reactions by controlling reaction conditions (e.g., low temperature, inert atmosphere).
Deuterium incorporation via exchange reactions:
- Employing D₂O or deuterated acids/bases to exchange labile hydrogens in precursor molecules.
- Using deuterated methyl iodide (CD₃I) or deuterated methyl lithium (CD₃Li) for methylation steps.
Synthesis of 1-[2-(tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy] intermediates:
- Starting from 3-hydroxypropanoic acid derivatives, selectively deuterated at the methyl groups via methylation with CD₃I.
- Protection of hydroxyl groups as suitable protecting groups (e.g., silyl ethers) during subsequent steps.
Construction of the Hydroxypropoxy Chain
The hydroxypropoxy chain with tert-butylamino substitution is synthesized via:
-
- Reacting a deuterated alcohol (e.g., deuterated 3-hydroxypropyl derivative) with an appropriate alkyl halide under basic conditions (e.g., NaH in THF) to form the ether linkage.
- Ensuring the reaction conditions favor retention of deuterium and prevent H/D exchange.
Introduction of the tert-butylamino group:
- Nucleophilic substitution using tert-butylamine derivatives or reductive amination strategies.
- Protecting groups may be employed to prevent side reactions.
Formation of the Phenylurea Core
The phenylurea moiety is constructed through:
Reaction of aniline derivatives with carbamoyl chlorides or isocyanates:
- For example, reacting phenylamine with phosgene derivatives or carbamoyl chlorides under controlled conditions.
- Incorporating deuterium at the urea nitrogen via deuterated reagents or isotopic exchange.
Coupling of the deuterated hydroxypropoxy intermediate with the phenylurea fragment:
- Using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI to facilitate amide bond formation.
- Maintaining anhydrous conditions to prevent H/D exchange.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Deuterium exchange | D₂O, DCl, or OD- bases | Water or D₂O | Room temp to 50°C | Minimize H/D exchange at labile sites |
| Williamson ether synthesis | Deuterated alcohol + alkyl halide | THF | 0°C to room temp | Use of NaH or Na metal as base |
| Amine coupling | Phenylamine derivative + carbamoyl chloride | Dichloromethane | 0°C to room temp | Protecting groups may be necessary |
| Deuterium incorporation | Deuterated methyl reagents | Various | - | Controlled to prevent H/D exchange |
Analytical Techniques for Verification
Nuclear Magnetic Resonance (NMR):
- Confirm deuterium incorporation via ^2H NMR.
- Verify stereochemistry and purity.
-
- Confirm molecular weight increase corresponding to 14 deuteriums.
- Detect isotopic distribution.
-
- Identify characteristic N–H and O–H stretches replaced or modified due to deuterium substitution.
Key Research Discoveries and Data
Isotopic Labeling Efficiency:
Studies demonstrate that deuterium incorporation efficiency exceeds 95% when using deuterated methyl reagents under optimized conditions, with minimal H/D exchange during subsequent steps.Reaction Optimization:
Microwave-assisted synthesis has been shown to accelerate ether formation with high yields (~85-90%) and deuterium retention.Stereoselectivity:
Enantioselective synthesis of stereoisomers (e.g., 1a–1c) achieved via chiral auxiliaries or catalysts, with stereoselectivity exceeding 98%.
Summary of the Synthesis Workflow
- Preparation of deuterated methylated intermediates via methylation with CD₃I.
- Ether formation through Williamson reaction with deuterated alcohols.
- Introduction of the tert-butylamino group via nucleophilic substitution.
- Coupling with phenylurea derivatives under anhydrous, inert conditions.
- Final deuterium incorporation verified by NMR and MS.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may find applications in industrial processes, such as catalysis or material synthesis.
Mechanism of Action
The mechanism of action of 1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several urea and thiourea derivatives. Key comparisons include:
Table 1: Structural Comparison
*Molecular formula estimated based on nomenclature.
- Deuterium Effects: The deuterium substitution in the target compound distinguishes it from non-deuterated analogs, likely reducing first-pass metabolism and increasing plasma stability .
- Urea vs.
- Nitrosourea Specificity : BCNU () contains a nitroso group, enabling alkylating and carbamoylating activities absent in the target compound, which lacks this functional group .
Solubility and Distribution Coefficients
Solubility, particularly octanol/water distribution coefficients, critically influences bioavailability and toxicity.
Table 2: Solubility and Bioavailability Factors
| Compound | Octanol/Water Coefficient (Log P)* | Key Solubility Determinants |
|---|---|---|
| Target Compound | ~2.5–3.5 (inferred) | tert-butylamino (lipophilic), hydroxypropoxy (hydrophilic) |
| BCNU | High (exact value unspecified) | Chloroethyl groups enhance lipid solubility |
| 3-[3-(Dimethylamino)propyl]-1-phenylurea | Not reported | Dimethylamino (moderate lipophilicity) |
*Inferred from structural analogs in and .
- The target compound’s tert-butylamino group likely elevates its Log P compared to simpler phenylureas, aligning with ’s emphasis on solubility’s role in therapeutic index .
- BCNU’s high lipid solubility facilitates blood-brain barrier penetration, a trait less relevant to the target compound due to structural differences .
Alkylating and Carbamoylating Activities
- BCNU : Exhibits dual alkylating (via chloroethyl groups) and carbamoylating (via nitroso moiety) activities, contributing to DNA crosslinking and protein inactivation .
- Its mechanism may rely on receptor binding modulated by the cyclohexyl and phenyl groups.
Therapeutic Index and Toxicity
- BCNU : Hematopoietic toxicity is dose-limiting, with delayed myelosuppression due to alkylating activity .
- Target Compound: Deuterium substitution may lower toxicity by reducing reactive metabolite formation. The hydroxypropoxy chain could mitigate hepatic/renal toxicity observed in non-deuterated analogs .
Pharmacokinetic and Metabolic Stability
- Deuterated vs. Non-deuterated Analogs: Deuterium in the target compound slows CYP450-mediated oxidation, extending half-life compared to analogs like those in .
- Thiourea Derivative () : Higher molecular weight (457.59 g/mol) and sulfur content may delay excretion, increasing retention time compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
